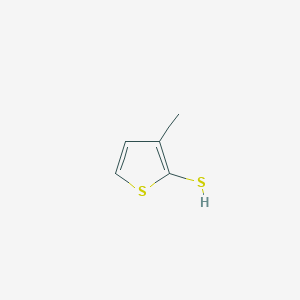![molecular formula C9H8ClN3S2 B2727320 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 116529-23-8](/img/structure/B2727320.png)
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiol group (-SH) and an amino group attached to a chlorinated methylphenyl ring
作用機序
Target of Action
It is structurally similar to tolfenamic acid , which is known to inhibit cyclooxygenases (COX-1 and COX-2) . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
The compound 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol, like tolfenamic acid, may act by inhibiting the cyclooxygenase enzymes, thereby preventing the formation of prostaglandins . This results in reduced inflammation and pain .
Biochemical Pathways
The inhibition of cyclooxygenase enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .
Result of Action
The inhibition of prostaglandin synthesis by this compound can lead to reduced inflammation and pain . This is because prostaglandins are involved in the mediation of inflammatory responses in the body .
生化学分析
Biochemical Properties
It is structurally similar to tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that inhibits the synthesis of prostaglandins . This suggests that 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Tolfenamic acid, a structurally similar compound, has been shown to induce apoptosis in head and neck cancer cells . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Tolfenamic acid, a structurally similar compound, is known to interfere with the synthesis of β-amyloid precursor protein, thereby promoting the degradation of an essential transcription factor . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methylaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Reaction Conditions:
Reagents: 3-chloro-2-methylaniline, thiocarbohydrazide, phosphorus oxychloride
Solvent: Anhydrous conditions are preferred
Temperature: Typically around 80-100°C
Time: Several hours, depending on the specific protocol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents
Reduction: Catalytic hydrogenation or metal hydrides
Substitution: Nucleophiles like sodium thiolate or primary amines
Major Products
- **
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
特性
IUPAC Name |
5-(3-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c1-5-6(10)3-2-4-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFSVUCXVAFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2727238.png)

![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)


![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)


![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)
![3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2727256.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B2727258.png)

